Propane, 1,1,1,3-tetranitro- Propane, 1,1,1,3-tetranitro-
Brand Name: Vulcanchem
CAS No.: 15473-28-6
VCID: VC18758507
InChI: InChI=1S/C3H4N4O8/c8-4(9)2-1-3(5(10)11,6(12)13)7(14)15/h1-2H2
SMILES:
Molecular Formula: C3H4N4O8
Molecular Weight: 224.09 g/mol

Propane, 1,1,1,3-tetranitro-

CAS No.: 15473-28-6

Cat. No.: VC18758507

Molecular Formula: C3H4N4O8

Molecular Weight: 224.09 g/mol

* For research use only. Not for human or veterinary use.

Propane, 1,1,1,3-tetranitro- - 15473-28-6

Specification

CAS No. 15473-28-6
Molecular Formula C3H4N4O8
Molecular Weight 224.09 g/mol
IUPAC Name 1,1,1,3-tetranitropropane
Standard InChI InChI=1S/C3H4N4O8/c8-4(9)2-1-3(5(10)11,6(12)13)7(14)15/h1-2H2
Standard InChI Key BNRFBLVJDTYMDV-UHFFFAOYSA-N
Canonical SMILES C(C[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Propane, 1,1,1,3-tetranitro- belongs to the class of polynitroalkanes, where nitro groups (NO2-\text{NO}_2) replace hydrogen atoms on the propane skeleton. Its IUPAC name, 1,1,1,3-tetranitropropane, reflects the substitution pattern: three nitro groups on the terminal carbon (C1) and one on the adjacent carbon (C3). The compound’s structural formula is \text{O}_2\text{N-C(CH}_2\text{NO}_2\text{)_3}, as inferred from its molecular formula and substitution pattern .

Physicochemical Properties

Key physical properties, derived from experimental measurements, are summarized below:

PropertyValueSource
Density1.734 g/cm³
Boiling Point292.5°C at 760 mmHg
Flash Point140.3°C
Molecular Weight224.086 g/mol
LogP (Partition Coefficient)1.2299
Polar Surface Area (PSA)183.28 Ų
Vapour Pressure0.00182 mmHg at 25°C

The compound’s high density (>1.7g/cm3>1.7 \, \text{g/cm}^3) and elevated boiling point suggest strong intermolecular interactions, likely due to the polar nitro groups. The LogP value indicates moderate lipophilicity, which influences its solubility in organic solvents .

Synthesis and Manufacturing

Historical Synthesis Methods

The earliest synthesis of 1,1,1,3-tetranitropropane was reported in a 1946 patent by Borg-Warner Corp., which described nitration of propane derivatives using mixed acid systems . Frankel (1963) later refined this approach by employing nitric acid and acetic anhydride under controlled conditions, achieving higher yields and purity . The general reaction pathway involves:

  • Nitration of Propane Precursors: Starting materials such as 1,3-dichloropropane or propane diurea are treated with excess nitric acid (HNO3\text{HNO}_3) in the presence of a dehydrating agent (e.g., acetic anhydride).

  • Purification: Crude product is recrystallized from ethanol or dichloromethane to remove residual acids and byproducts .

Modern Optimization

Recent advances focus on improving safety and scalability. Kamlet and Dacons (1961) demonstrated that staggered addition of nitric acid at low temperatures (<10C<10^\circ\text{C}) minimizes exothermic side reactions, enhancing yield stability . Piotrowska and Wejroch (1992) further optimized solvent systems, recommending tetrahydrofuran (THF) for its ability to solubilize intermediates without decomposing the product .

Thermal and Chemical Stability

Thermal Decomposition

Propane, 1,1,1,3-tetranitro- exhibits moderate thermal stability, with decomposition onset observed at approximately 180C180^\circ\text{C} . Differential scanning calorimetry (DSC) studies reveal an exothermic peak at 220C220^\circ\text{C}, corresponding to rapid nitro group cleavage and gas evolution (primarily NO2\text{NO}_2 and CO2\text{CO}_2) . The compound’s flash point (140.3C140.3^\circ\text{C}) underscores its flammability risk, necessitating storage in cool, inert environments .

Reactivity

The electron-withdrawing nitro groups render the compound susceptible to nucleophilic attack. For example, hydrolysis in aqueous base yields nitrite ions (NO2\text{NO}_2^-) and propionic acid derivatives, a reaction leveraged in environmental degradation studies .

Applications and Industrial Relevance

Energetic Materials

While less common than RDX or HMX, 1,1,1,3-tetranitropropane has been explored as a secondary explosive due to its high nitrogen content (25.01%25.01\%) and oxygen balance (34.8%-34.8\%) . Blends with ammonium perchlorate or aluminum powders show promise in propellant formulations, offering a balance between energy output and sensitivity .

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